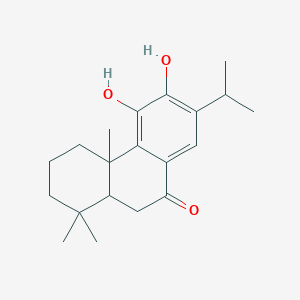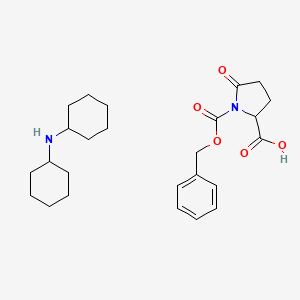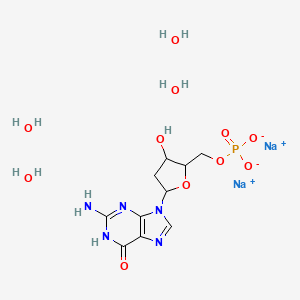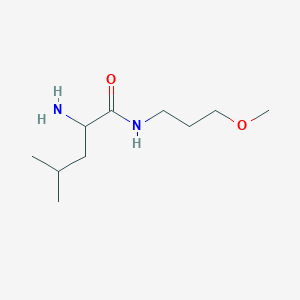![molecular formula C30H50O3 B15129430 3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B15129430.png)
3a,8-Bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-Hydroxybetulin is a naturally occurring lupane-type triterpenoid. It is primarily derived from the bark of the white birch tree (Betula alba L.) and other related species. This compound has garnered significant attention due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 23-Hydroxybetulin can be synthesized through various chemical reactions starting from betulin, another triterpenoid. One common method involves the oxidation of betulin to produce betulonic acid, followed by selective reduction to yield 23-Hydroxybetulin . The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production of 23-Hydroxybetulin often involves extraction from natural sources. The bark of Betula alba L. is subjected to solvent extraction using solvents like chloroform, dichloromethane, or ethyl acetate . The extract is then purified through chromatographic techniques to isolate 23-Hydroxybetulin.
Types of Reactions:
Oxidation: 23-Hydroxybetulin can undergo oxidation to form 23-Hydroxybetulonic acid.
Esterification: The hydroxyl group at the C-23 position allows for esterification reactions, forming various esters.
Etherification: Similar to esterification, etherification can occur at the hydroxyl group, leading to the formation of ethers.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Esterification: Acid chlorides or anhydrides in the presence of a base like pyridine.
Etherification: Alkyl halides in the presence of a base such as sodium hydride.
Major Products:
Oxidation: 23-Hydroxybetulonic acid.
Esterification: Various esters depending on the acid chloride or anhydride used.
Etherification: Ethers with different alkyl groups.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other triterpenoids and derivatives.
Medicine: Potential therapeutic agent for treating diseases such as cancer, HIV, and inflammatory disorders.
Industry: Utilized in the development of pharmaceuticals and cosmetic products due to its bioactive properties.
Mechanism of Action
The mechanism of action of 23-Hydroxybetulin involves multiple molecular targets and pathways:
Peroxisome Proliferator-Activated Receptor (PPAR)-γ: 23-Hydroxybetulin has been shown to activate PPAR-γ, leading to anti-inflammatory and anticancer effects.
Mitochondrial Reactive Oxygen Species (ROS) Production: It promotes apoptosis in cancer cells by increasing mitochondrial ROS production.
Cell Cycle Arrest: Inhibits the proliferation of cancer cells by blocking the cell cycle at the G1 phase.
Comparison with Similar Compounds
- Betulin
- Betulinic Acid
- Allobetulin
- 23-Hydroxybetulinic Acid
Properties
IUPAC Name |
3a,8-bis(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(2)20-9-14-30(18-32)16-15-28(5)21(25(20)30)7-8-23-26(3)12-11-24(33)27(4,17-31)22(26)10-13-29(23,28)6/h20-25,31-33H,1,7-18H2,2-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMKDBZGQWXPAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)CO)O)C)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(1,3-Benzodioxol-5-yl)-6-ethyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B15129377.png)

![2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetic acid](/img/structure/B15129384.png)

![6-[2-[2-(2,4-Dichlorophenoxy)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129406.png)
![2-Phenyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B15129408.png)
![6-[1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15129415.png)

![4-Oxo-4-(8-oxo-1,5,6,8-tetrahydro-2h-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4h)-yl)butanoic acid](/img/structure/B15129440.png)

![ethyl (2S)-2-[(3S,5aS,9aS,10aS)-3-methyl-1,4-dioxo-dodecahydropyrazino[1,2-a]indol-2-yl]pentanoate](/img/structure/B15129454.png)
